molecular formula C9H12N2O2 B2707880 3,5-dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide CAS No. 90437-46-0

3,5-dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B2707880
CAS No.: 90437-46-0
M. Wt: 180.207
InChI Key: QFSRNVDWILECJD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-allyl-3,5-dimethyl-4-isoxazolecarboxamide” is based on its molecular formula C9H12N2O2. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Chemical Reactions Analysis

The first application of 3,5-dimethyl-4-nitro-isoxazole as a vinylogous pronucleophile in the allylic−allylic alkylation of Morita−Baylis−Hillman (MBH) carbonates has been described . The reaction has been realized under nucleophilic catalysis conditions with dimeric cinchona alkaloids .

Scientific Research Applications

Allylic-Allylic Alkylation

The first reported application of a similar compound, 3,5-dimethyl-4-nitroisoxazole, involves its use as a vinylogous pronucleophile in allylic-allylic alkylation reactions. This process provides excellent enantiocontrol and opens access to dicarboxylic acid derivatives, highlighting the compound's utility in synthesizing complex molecules with high stereochemical precision (Kowalczyk-Dworak, Kwit, & Albrecht, 2020).

Chemoselective Nucleophilic Chemistry

Another study describes the preparation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, leading to compounds with potential insecticidal activity. This research underscores the versatility of isoxazole derivatives in generating bioactive molecules through controlled chemical modifications (Yu et al., 2009).

Synthesis of Allylic N,N-Acetals

The synthesis of allylic N,N-acetals through N-iodosuccinimide-mediated hydroamination demonstrates another application, highlighting the potential of these compounds in creating biologically active heterocycles and natural products. This method's regioselectivity and tolerance to a broad scope of substrates suggest its applicability in industrial settings (Li, Luo, Li, & Zhao, 2018).

Antitumor Activity

Although you requested to exclude information related to drug use and side effects, it's notable that derivatives of isoxazole, such as DTIC and its analogs, have been explored for their antitumor properties, particularly against malignant melanoma. These studies contribute to understanding the chemical's potential therapeutic applications and the underlying mechanisms of action (Carter & Friedman, 1972).

Green Synthesis Approaches

Recent studies focus on environmentally friendly synthesis methods, such as the ultrasound-assisted one-pot green synthesis of N-substituted-5-arylidene-thiazolidine-2,4-dione-isoxazoline derivatives. These methods emphasize the importance of sustainable chemistry practices in creating novel compounds with potential biological activities (Thari et al., 2020).

Future Directions

The future directions of “N-allyl-3,5-dimethyl-4-isoxazolecarboxamide” and similar compounds could involve further exploration of their potential applications in drug discovery and organic synthesis . The development of eco-friendly synthetic strategies for isoxazoles is also a significant area of interest .

Properties

IUPAC Name

3,5-dimethyl-N-prop-2-enyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-4-5-10-9(12)8-6(2)11-13-7(8)3/h4H,1,5H2,2-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSRNVDWILECJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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